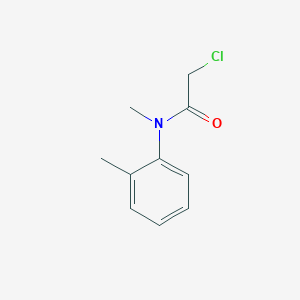

2-chloro-N-methyl-N-(o-tolyl)acetamide

Description

2-Chloro-N-methyl-N-(o-tolyl)acetamide is a chloroacetamide derivative featuring a methyl group on the nitrogen atom and an ortho-methyl-substituted phenyl (o-tolyl) group. Its molecular formula is C₁₀H₁₁ClNO, with a molecular weight of 211.68 g/mol.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXBWXPIUCRXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via N-Methyl-o-Toluidine Intermediate

The most widely documented method involves a two-step process:

-

Methylation of o-Toluidine :

o-Toluidine (2-methylaniline) undergoes N-methylation to form N-methyl-o-toluidine. This step typically employs methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds as follows:Conditions :

-

Acylation with Chloroacetyl Chloride :

N-Methyl-o-toluidine reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of a base (e.g., triethylamine, TEA) to form the target compound:Conditions :

Table 1: Key Reaction Parameters for Two-Step Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | THF | 0–25°C | 85–90% |

| 2 | ClCH₂COCl, TEA | DCM | 0°C → RT | 75–80% |

One-Pot Methylation-Acylation Approach

An alternative one-pot method eliminates the need to isolate N-methyl-o-toluidine. Here, o-toluidine is sequentially methylated and acylated in the same reaction vessel:

-

Methylation :

o-Toluidine is treated with methyl triflate (a stronger methylating agent) in acetonitrile. -

Acylation :

Without isolating the intermediate, chloroacetyl chloride is added directly.

Advantages :

Challenges :

-

Requires precise stoichiometry to avoid over-methylation.

-

Limited scalability due to exothermicity.

Mechanistic Insights

Methylation Mechanism

The methylation proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks the electrophilic methyl group of CH₃I. The base deprotonates the amine, enhancing its nucleophilicity:

Acylation Mechanism

The acylation involves nucleophilic attack by the secondary amine on the carbonyl carbon of chloroacetyl chloride, followed by chloride displacement:

Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Optimization Strategies

Solvent Selection

Temperature Control

Base Compatibility

-

Triethylamine : Most common for acylation due to high HCl affinity.

-

N,N-Diisopropylethylamine (DIPEA) : Alternative for moisture-sensitive reactions.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 160–166°C |

| Molecular Weight | 197.66 g/mol |

| Solubility | Soluble in DCM, THF; insoluble in water |

Comparative Analysis of Methods

Table 2: Two-Step vs. One-Pot Synthesis

| Parameter | Two-Step | One-Pot |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Purity | >95% | ~90% |

| Scalability | High | Moderate |

| Cost | Higher (two steps) | Lower |

Applications in Downstream Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in 2-chloro-N-methyl-N-(o-tolyl)acetamide is highly reactive toward nucleophiles, forming bonds with sulfur, selenium, or nitrogen-containing agents.

Example Reactions:

-

Mechanistic Insight : The reaction with NaHSe proceeds via in situ generation of selenide ions, which displace the chlorine atom to form selenide derivatives . Similarly, thiols or amines attack the chloro group in SN²-like mechanisms under basic conditions .

Heterocyclic Ring Formation

This compound serves as a precursor for synthesizing sulfur- and nitrogen-containing heterocycles, critical in medicinal chemistry.

Key Procedure:

-

Thienopyridine Synthesis :

Heating this compound with 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol containing sodium ethoxide yields thieno[2,3-b]pyridine-2-carboxamide derivatives. The reaction involves intermediate thioacetamide formation, followed by cyclization .

| Starting Material | Product | Reaction Time | Temperature | Yield |

|---|---|---|---|---|

| 2-Mercaptonicotinonitrile | 4-Benzylselenomorpholine-3,5-dione | 3 hours | Reflux | 82% |

Characterization Data :

Example:

-

Bis-(N-(o-tolyl)acetamide) selenide :

Analytical Data :

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N-methyl-N-(o-tolyl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules, making it a valuable component in drug discovery and development.

Organic Synthesis

The compound acts as a building block for more complex organic molecules. It can undergo various reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: It can hydrolyze to form corresponding amides and carboxylic acids.

These reactions make it useful in synthetic organic chemistry for constructing diverse chemical entities.

Chemical Biology

In chemical biology, this compound is used to study enzyme inhibition and protein modification. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and mechanisms of action, contributing to advancements in understanding disease processes.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structure | Reactivity Type | Applications |

|---|---|---|---|

| This compound | Structure | Substitution, Hydrolysis | Pharmaceutical intermediates |

| 2-Chloro-N-methyl-N-(p-tolyl)acetamide | Structure | Substitution | Similar applications in drug synthesis |

| 2-Chloro-N-(propylcarbamoyl)methylacetamide | Structure | Hydrolysis | Organic synthesis |

Case Study 1: Pharmaceutical Synthesis

A study published in ACS Omega highlights the utility of this compound as a precursor for synthesizing thieno[2,3-b]pyridine derivatives linked to N-aryl carboxamides. These compounds exhibited significant biological activity against various cancer cell lines, demonstrating the compound's potential in medicinal chemistry .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition has utilized this compound to develop inhibitors targeting specific pathways involved in metabolic diseases. The compound's ability to modify enzyme activity has been documented, showcasing its role in therapeutic development .

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The chloroacetamide family includes compounds differing in N-alkyl/aryl substituents and aromatic ring modifications. Key analogs and their structural distinctions are outlined below:

Substituent Effects on the Aromatic Ring

- 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO): Lacks the N-methyl group and has a meta-methylphenyl substituent.

- 2-Chloro-N-(4-nitrophenyl)acetamide (C₈H₇ClN₂O₃): Features a para-nitro group, introducing strong electron-withdrawing effects that enhance electrophilicity at the chloroacetamide moiety, favoring nucleophilic substitution reactions .

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (C₁₁H₁₄ClNO): Contains an ethyl and methyl group on the phenyl ring, increasing lipophilicity compared to the o-tolyl derivative, which may improve membrane permeability in biological systems .

N-Substituent Variations

- 2-Chloro-N-phenethylacetamide (C₁₀H₁₂ClNO): The N-phenethyl group introduces a flexible aliphatic chain, altering solubility and steric bulk compared to the rigid o-tolyl group .

- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (C₉H₉ClN₂O₃): Combines N-methyl and para-nitro groups, balancing steric and electronic effects.

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced intermolecular dipole interactions .

- N-Alkylation (e.g., N-methyl or N-phenethyl) generally reduces crystallinity, favoring oily or amorphous solid states .

Reactivity

- The chloroacetamide group undergoes nucleophilic substitution (e.g., with thiols or amines) and radical reactions. Electron-withdrawing substituents (e.g., nitro) accelerate substitution rates .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-methyl-N-(o-tolyl)acetamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : A widely used synthetic route involves the reaction of chloroacetyl chloride with N-methyl-o-toluidine in the presence of a base (e.g., triethylamine) under reflux conditions. For example, electrochemical bromination methods have been adapted to synthesize analogous chloroacetamide derivatives, achieving yields up to 85% under optimized conditions (e.g., sodium bromide in acetonitrile at 25°C) . Post-synthesis, structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to verify methyl, chloro, and aryl proton environments (e.g., δ 2.39 ppm for methyl groups in o-tolyl substituents) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~750 cm (C-Cl stretch) .

- Elemental Analysis : To validate stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs. Software like SHELXL is critical for refining crystallographic data .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 344.0655 for brominated derivatives) .

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity (e.g., petroleum ether/ethyl acetate gradients for TLC) .

Q. What biological activity studies are relevant for this compound, and how are they designed?

- Methodological Answer :

- In Vitro Assays : Evaluate enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity using human cell lines (e.g., IC determination via MTT assays). Evidence suggests chloroacetamides may interact with blood cells, necessitating dose-response studies (0.1–100 µM ranges) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-chloro-N-(3-ethylphenyl)acetamide) to assess substituent effects on bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for chloroacetamides?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell type, exposure time). To address this:

- Standardize Protocols : Use consistent solvent controls (e.g., DMSO ≤0.1% v/v) and replicate experiments across independent labs.

- Meta-Analysis : Compare datasets from studies like Bernasinska et al. (2013) on chloroacetamide cytotoxicity, focusing on statistical outliers .

- Mechanistic Probes : Employ knock-out cell models to isolate pathways (e.g., oxidative stress markers like ROS detection) .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced reactivity?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents (e.g., triethylamine) with greener alternatives (e.g., ethanol/water mixtures) to improve yields and reduce byproducts .

- Catalytic Systems : Explore Lewis acids (e.g., ZnCl) to accelerate amide bond formation. For example, C-amidoalkylation of aromatics with trichloroethyl intermediates improves electrophilicity .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize decomposition of heat-sensitive intermediates .

Q. How can computational modeling guide the design of experiments to study this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict sites of electrophilic/nucleophilic attack using software like Gaussian. For instance, the chloroacetamide moiety’s electron-deficient carbonyl group is a reactive hotspot .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic derivatives for testing .

- Crystallographic Software : Tools like OLEX2 or SHELX refine hydrogen-bonding networks, aiding in polymorphism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.